An In-depth Technical Guide to the Chemical Properties of Triethylene Glycol Monododecyl Ether
An In-depth Technical Guide to the Chemical Properties of Triethylene Glycol Monododecyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of triethylene glycol monododecyl ether. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Core Chemical and Physical Properties
Triethylene glycol monododecyl ether, also known as laureth-3, is a non-ionic surfactant widely utilized in the cosmetic and pharmaceutical industries. Its amphiphilic nature, consisting of a hydrophilic triethylene glycol head and a hydrophobic dodecyl tail, allows it to reduce surface tension and form micelles in aqueous solutions. These properties make it a valuable excipient in drug delivery systems and a key component in various formulations.
General Information
| Property | Value |
| CAS Number | 3055-94-5[1][2][3][4] |
| Molecular Formula | C18H38O4[1][2] |
| Molecular Weight | 318.49 g/mol [1][2] |
| Synonyms | C12E3, Dodecyl Triethylene Glycol Ether, Laureth-3, Polyoxyethylene (3) Lauryl Ether[4] |
Physicochemical Data
The following table summarizes the key physicochemical properties of triethylene glycol monododecyl ether.
| Property | Value | Conditions |
| Physical State | Solid or Liquid[3][5] | 20°C[5] |
| Appearance | Colorless to Almost Colorless, Clear[5] | |
| Melting Point | 16-17 °C[1] | |
| Boiling Point | 181-183 °C[1] | @ 1 Torr |
| 412.0 ± 25.0 °C[6] | @ 760 mmHg | |
| Density | 0.950 g/cm³[1] | @ 40 °C |
| 0.9 ± 0.1 g/cm³[6][7] | ||
| Flash Point | 202.9 ± 23.2 °C[6][7] | |
| Vapor Pressure | 0.0 ± 2.2 mmHg[6][7] | @ 25°C |
| Refractive Index | 1.451[6][7] | |
| LogP (Octanol/Water Partition Coefficient) | 4.33[6][7] | |
| Enthalpy of Vaporization | 102.7 kJ/mol | Based on data from 475 to 523 K[8] |
Applications in Drug Development: PROTAC Linker
A significant application of triethylene glycol monododecyl ether in modern drug development is its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[6][7][9][10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The polyethylene (B3416737) glycol (PEG) chain of triethylene glycol monododecyl ether provides a flexible and hydrophilic spacer, which is crucial for the proper orientation of the target protein and the E3 ligase to facilitate the ubiquitination process.[13][14]
Signaling Pathway: The Ubiquitin-Proteasome System
The efficacy of PROTACs is intrinsically linked to the cellular machinery of the ubiquitin-proteasome system (UPS). This pathway is a major mechanism for controlled protein degradation in eukaryotic cells.[1][15] The process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][15] The E3 ligase is responsible for recognizing the specific protein to be degraded.
PROTAC Mechanism of Action
PROTACs leverage the UPS by acting as a bridge between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It is the concentration at which surfactant molecules begin to form micelles in a solution.
Method 1: Surface Tension Measurement
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Materials: Tensiometer (with a Du Noüy ring or Wilhelmy plate), high-purity water, triethylene glycol monododecyl ether, glass beakers, magnetic stirrer, and stir bar.
-
Procedure:
-
Prepare a stock solution of triethylene glycol monododecyl ether in high-purity water.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Measure the surface tension of each solution using the tensiometer, ensuring the ring or plate is clean for each measurement.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting curve, where the slope changes.
-
Method 2: Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments.
-
Materials: Fluorometer, pyrene, high-purity water, triethylene glycol monododecyl ether, volumetric flasks.
-
Procedure:
-
Prepare a series of triethylene glycol monododecyl ether solutions of varying concentrations.
-
Add a small, constant amount of pyrene to each solution.
-
Measure the fluorescence emission spectrum of each sample.
-
Plot the ratio of the intensity of the first and third vibronic peaks (I1/I3) of pyrene as a function of the surfactant concentration.
-
A sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar core, and the concentration at which this occurs is the CMC.
-
Representative Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC involves the conjugation of a target protein ligand and an E3 ligase ligand via a linker, such as triethylene glycol monododecyl ether.
Safety and Handling
Triethylene glycol monododecyl ether is generally considered stable and combustible. It is incompatible with strong oxidizing agents.[3][6] When handling, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[5][9] In case of eye contact, rinse cautiously with water for several minutes.[9]
This guide provides a foundational understanding of the chemical properties of triethylene glycol monododecyl ether and its applications, particularly in the context of drug development. For specific experimental applications, it is crucial to consult detailed protocols and safety data sheets.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. web.ist.utl.pt [web.ist.utl.pt]
- 5. researchgate.net [researchgate.net]
- 6. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | The role of ubiquitin and the 26S proteasome in plant abiotic stress signaling [frontiersin.org]
- 11. Triethylene glycol monododecyl ether | E3 Ligase Ligand-Linker Conjugates | 3055-94-5 | Invivochem [invivochem.com]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
